![molecular formula C9H15ClN2 B2481315 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride CAS No. 146639-76-1](/img/structure/B2481315.png)
3-(Aminomethyl)-N,N-dimethylaniline hydrochloride
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Overview
Description
Amines are organic compounds and a type of functional group that contain a basic nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by substituents such as alkyl or aryl groups . Depending on the number of substituents attached to the nitrogen atom, amines can be classified as primary, secondary, or tertiary .
Synthesis Analysis
Amines can be synthesized through various methods. One common method is the Mannich reaction, which is a one-step method for introducing an aminoalkyl moiety by electrophilic substitution . This reaction is often used for drug design and for the synthesis of pharmacologically important molecules .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can participate in the formation of a coordinate bond. The nitrogen atom in amines is sp3 hybridized, and the geometry around the nitrogen atom is trigonal pyramidal .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. They can react with strong acids to form ammonium salts . They can also undergo the Hofmann elimination reaction, where an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt. This salt then undergoes elimination to give an alkene on heating with a base .
Physical And Chemical Properties Analysis
Amines are generally colorless. They can be gases, liquids, or solids at room temperature, depending on their molar mass. Amines have a characteristic unpleasant “fishy” odor. They are less dense than water and are soluble in organic solvents .
Scientific Research Applications
Drug Delivery Systems
- Details : Researchers have developed phenylboronic acid-functionalized nanoparticles for targeted drug delivery. These nanoparticles exploit the boron atom’s affinity for specific cellular receptors, enhancing drug delivery efficiency .
Photoacoustic Imaging
- Details : Researchers have used photoacoustic signals based on phenylboronate-linked RGD-dextran/purpurin 18 conjugates to visualize intracellular changes. AMPBH contributes to the design of imaging agents for biomedical applications .
Proteasome Inhibitors
Mechanism of Action
Target of Action
The primary target of 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb, playing a crucial role in the survival and proliferation of this bacterium .
Mode of Action
The compound interacts with Mtb LeuRS, inhibiting its function . It shows potent inhibition of Mtb LeuRS with an IC50 value of 0.20 μM . This interaction leads to the disruption of protein synthesis in Mtb, thereby inhibiting the growth and survival of the bacterium .
Biochemical Pathways
The inhibition of Mtb LeuRS affects the protein synthesis pathway in Mtb . This disruption in protein synthesis can lead to the death of the bacterium, as proteins are essential for various cellular functions, including cell structure, function, and regulation .
Pharmacokinetics
It is highly selective for the Mtb LeuRS enzyme, indicating a potential for targeted action with minimal off-target effects .
Result of Action
The result of the compound’s action is the inhibition of Mtb growth and survival . By targeting and inhibiting Mtb LeuRS, the compound disrupts protein synthesis, leading to the death of the bacterium .
Safety and Hazards
Future Directions
The study and application of amines and their derivatives continue to be a significant area of research in organic chemistry and pharmacology. They are key building blocks in the synthesis of a wide range of pharmaceuticals and are the subject of ongoing research to develop new drugs and therapies .
properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-11(2)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLPAKMAIZFDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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